molecular formula C19H19N5O4S B2894762 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172804-94-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2894762
CAS No.: 1172804-94-2
M. Wt: 413.45
InChI Key: YYMFBKAHUXWMRA-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrrolidine-2,5-dione (succinimide) core linked to a pyrazole moiety substituted with a 4-ethoxybenzothiazole group. The compound’s structural complexity arises from the integration of multiple pharmacophores:

  • Dioxopyrrolidinyl group: Known for its role as a Michael acceptor in covalent enzyme inhibition (e.g., proteasome inhibitors) .
  • 4-Ethoxybenzo[d]thiazole: A heterocyclic system associated with antimicrobial and antitumor activities, where the ethoxy substituent may enhance metabolic stability compared to smaller alkoxy groups .
  • 3-Methylpyrazole: A rigid scaffold that improves binding specificity in kinase inhibitors .

The compound’s molecular weight is estimated to be ~420–440 g/mol based on analogous structures (e.g., : 424.5 g/mol for a related benzothiazole-acetamide) .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-28-12-5-4-6-13-18(12)21-19(29-13)24-14(9-11(2)22-24)20-15(25)10-23-16(26)7-8-17(23)27/h4-6,9H,3,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMFBKAHUXWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions. The benzo[d]thiazole and pyrazole rings are then introduced through subsequent reactions involving appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit central sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist . These interactions can modulate neuronal activity and reduce pain perception, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported/Inferred) References
Target Compound C₂₂H₂₂N₆O₄S ~434.5* 4-Ethoxybenzothiazole, 3-methylpyrazole Hypothesized enzyme inhibition
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₃₄H₂₆N₈O₂S₂ 666.8 Bromophenyl-thiazole, triazole-benzimidazole α-Glucosidase inhibition (IC₅₀ = 12.3 µM)
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide C₂₁H₂₀N₄O₄S 424.5 4-Methoxybenzothiazole, pyridinylmethyl Unknown (structural analog)
N-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide C₁₅H₁₄N₄O₄S 346.4 Cyclopropyl-oxadiazole, thiophene Unknown (structural analog)

*Estimated based on analogous compounds.

Key Comparative Insights

(a) Heterocyclic Core Modifications

  • Target Compound vs. 9c (): The target lacks the triazole-benzimidazole system of 9c but incorporates a pyrazole-benzothiazole scaffold. This substitution may reduce α-glucosidase inhibition efficacy (as triazole derivatives like 9c show IC₅₀ values <20 µM) but could improve selectivity for other targets (e.g., kinases) .

(b) Dioxopyrrolidinyl Acetamide Derivatives

  • Target Compound vs. Compound :
    • Both share the dioxopyrrolidinyl-acetamide core, but the target’s pyrazole and ethoxybenzothiazole substituents replace the methoxybenzothiazole and pyridinylmethyl groups. This structural divergence suggests divergent pharmacokinetics: the ethoxy group may confer longer half-life than methoxy due to reduced oxidative metabolism .

(c) Bioactivity Predictions

  • Molecular docking studies () indicate that triazole-thiazole acetamides (e.g., 9c) bind to α-glucosidase similarly to acarbose, a clinical drug . The target compound’s pyrazole-benzothiazole system may instead target cysteine proteases or kinases, leveraging the dioxopyrrolidinyl group’s electrophilicity for covalent binding .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (Cu-catalyzed azide-alkyne cycloaddition) and (condensation reactions), though the ethoxybenzothiazole moiety may require specialized coupling conditions .
  • ADMET Profile : The ethoxy group may improve metabolic stability over methoxy analogs (), but the pyrazole’s methyl group could introduce steric hindrance, affecting target engagement .

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux in ethanol or acetic acid .
  • Thiazole and pyrrolidinone incorporation : Coupling reactions (e.g., nucleophilic substitution or amide bond formation) using reagents like EDCI/HOBt .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm intermediate structures .

Example Protocol :

StepReagents/ConditionsKey Intermediate
1Hydrazine hydrate, ethanol, reflux, 6hPyrazole core
24-Ethoxybenzothiazole-2-carbonyl chloride, DCM, RT, 12hThiazole-linked intermediate
32,5-Dioxopyrrolidine, DMF, 80°C, 24hFinal product

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazole C-H at δ 6.2–7.8 ppm, thiazole C-S at δ 160–170 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1700 cm⁻¹) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C₂₂H₂₂N₅O₃S: 444.1441) .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase hydrolysis; switching to THF or dichloromethane reduces side reactions .
  • Catalyst Screening : Use Pd/C or CuI for coupling steps to improve regioselectivity .
  • Temperature Control : Lowering reaction temperature (e.g., 0–5°C) during amide bond formation minimizes epimerization .

Case Study :

ConditionYield (Unoptimized)Yield (Optimized)
DMF, 80°C45%
THF, 60°C72%
Catalyst: EDCI/HOBt50%85% (with DMAP)

Q. What computational strategies predict target interactions and SAR trends?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • QSAR Models : Hammett constants for substituents (e.g., electron-withdrawing groups on the benzothiazole enhance antimicrobial activity) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., hydrogen bonding with ATP-binding pockets) .

Q. How can contradictory bioactivity data among structural analogs be resolved?

  • Case Example : Analogues with 4-ethoxy vs. 4-methylbenzothiazole show opposing antimicrobial potencies.
  • Hypothesis : Ethoxy groups enhance membrane permeability but reduce target affinity .
  • Testing :

Lipophilicity Assays : Measure logP values (e.g., 4-ethoxy analog: logP = 2.8 vs. 4-methyl: logP = 3.1) .

Target Binding : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) .

Resolution : Contradictions arise from trade-offs between cellular uptake and target specificity.

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